4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
Description
4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with an amine group and at the 4-position with a 1,2,3-triazole moiety bearing a hydroxyethanimidoyl substituent. The triazole ring introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance binding affinity in biological systems. The hydroxyethanimidoyl group (-NH-C(=NOH)-CH₃) provides a unique combination of polarity and conformational flexibility, distinguishing this compound from simpler triazole-oxadiazole hybrids.
Properties
IUPAC Name |
(NE)-N-[1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O2/c1-3(10-15)5-4(2)14(13-9-5)7-6(8)11-16-12-7/h15H,1-2H3,(H2,8,11)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPMTRTVYOYPNM-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne The oxadiazole ring is then formed via a cyclization reaction involving a nitrile oxide intermediate
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazole and oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, 4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Gaps
- Synthesis : The target compound’s synthesis is unreported in the provided evidence, but analogous triazole-oxadiazole hybrids often employ click chemistry or cyclocondensation reactions.
- Bioactivity : While 1,2,5-oxadiazoles are linked to energetic materials and antimicrobial activity , the hydroxyethanimidoyl group’s role warrants further exploration in enzyme inhibition assays.
- Characterization : Key techniques (e.g., X-ray crystallography via SHELXL ) are critical for confirming the (E)-configuration of the hydroxyethanimidoyl group.
Biological Activity
The compound 4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine is a member of the oxadiazole and triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two key components: the oxadiazole ring and the triazole moiety. The presence of these heterocycles often correlates with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O₂ |
| Molecular Weight | 233.25 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated that derivatives containing the oxadiazole ring showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Study: Antibacterial Efficacy
A series of 1,3,4-oxadiazole derivatives were evaluated for their antibacterial efficacy. The most potent compounds showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains of Mycobacterium tuberculosis, indicating potential for further development as therapeutic agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and tested against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines using the MTT assay. Results indicated that some derivatives exhibited significant antiproliferative activity with IC50 values in the micromolar range .
Molecular docking studies revealed that these compounds interact with topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme's activity, the compounds can effectively induce apoptosis in cancer cells .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with oxadiazole structures have shown promise in reducing inflammatory responses. Research indicates that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Summary of Findings
The biological activities of This compound highlight its potential as a multi-functional therapeutic agent. Its antimicrobial efficacy against resistant bacteria, ability to induce apoptosis in cancer cells via topoisomerase inhibition, and anti-inflammatory properties make it a compound of interest for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
